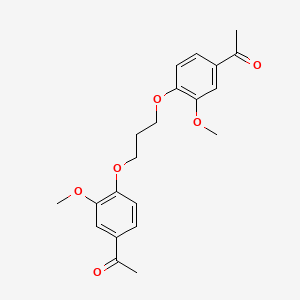
1,1'-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone is a synthetic organic compound with the molecular formula C21H24O6 and a molecular weight of 372.41 . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of 1,1’-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone typically involves organic synthesis techniques. The process often requires specific reagents and conditions, such as the use of tin chloride (SnCl2) and other catalysts The detailed synthetic route may vary depending on the desired purity and yield of the final product
Chemical Reactions Analysis
1,1’-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1,1’-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for methods such as NMR, HPLC, LC-MS, and UPLC.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
1,1’-((Propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene))diethanone can be compared with similar compounds such as:
1,1’-(Propane-1,3-diylbis(oxy))bis(2,4-dinitrobenzene): This compound has a similar structural framework but different functional groups, leading to distinct chemical properties and applications.
4,4’-(1,3-Propanediylbis(oxy))dianiline: Another structurally related compound with different functional groups, used in different research contexts.
Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-: This compound shares a similar backbone but has different substituents, affecting its reactivity and applications.
Properties
Molecular Formula |
C21H24O6 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[4-[3-(4-acetyl-2-methoxyphenoxy)propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C21H24O6/c1-14(22)16-6-8-18(20(12-16)24-3)26-10-5-11-27-19-9-7-17(15(2)23)13-21(19)25-4/h6-9,12-13H,5,10-11H2,1-4H3 |
InChI Key |
JNWAMMFTNOZAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C(=O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate](/img/structure/B13167749.png)
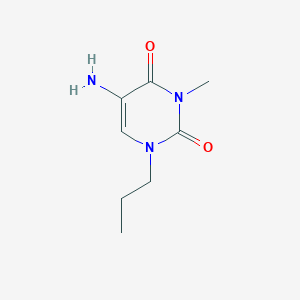
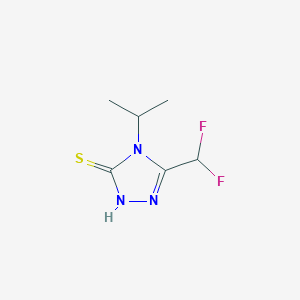
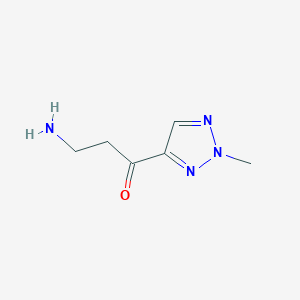
![5-methyl-1-[2-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13167763.png)
![1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one](/img/structure/B13167770.png)
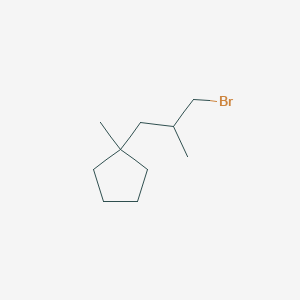
![tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13167786.png)
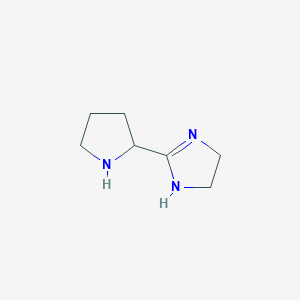
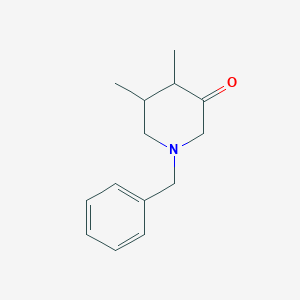
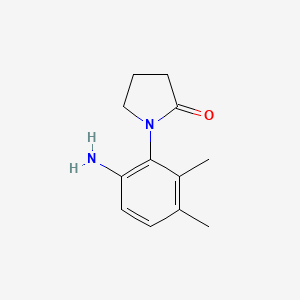
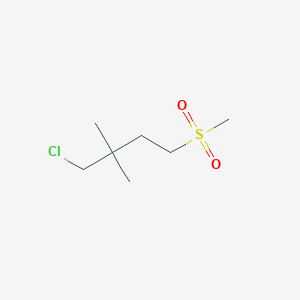
![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)

